

Physicochemical properties of 2,3-Dichloro-6,7-dimethylquinoxaline

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 2,3-Dichloro-6,7-dimethylquinoxaline |
| Cat. No.: | B1308383 |

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An In-depth Technical Guide to **2,3-Dichloro-6,7-dimethylquinoxaline**

Introduction

2,3-Dichloro-6,7-dimethylquinoxaline is a versatile heterocyclic compound that has emerged as a crucial building block in various scientific domains. Its unique molecular architecture, featuring a quinoxaline core substituted with two reactive chlorine atoms and two methyl groups, imparts a desirable combination of stability and reactivity. This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The enhanced reactivity due to its dichloro and dimethyl substitutions makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and advanced materials.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **2,3-Dichloro-6,7-dimethylquinoxaline** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |
|--------------------|---|---|
| CAS Number | 63810-80-0 | [1] [2] [3] |
| Molecular Formula | C ₁₀ H ₈ Cl ₂ N ₂ | [1] [2] |
| Molecular Weight | 227.09 g/mol | [1] [2] |
| Appearance | Light brown to beige or white to light yellow solid | [1] [4] |
| Melting Point | 178-180 °C | [5] |
| Boiling Point | 289.1±35.0 °C (Predicted) | [4] |
| Density | 1.418±0.06 g/cm ³ (Predicted) | [4] |
| pKa | -4.59±0.48 (Predicted) | [4] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [1] [3] [4] |

Synthesis and Mechanistic Insight

The construction of the **2,3-Dichloro-6,7-dimethylquinoxaline** scaffold is most efficiently achieved through a one-pot condensation and subsequent chlorination reaction. This method is favored for its operational simplicity, cost-effectiveness, and suitability for large-scale production.[\[5\]](#)

Core Synthetic Strategy: One-Pot Condensation and Chlorination

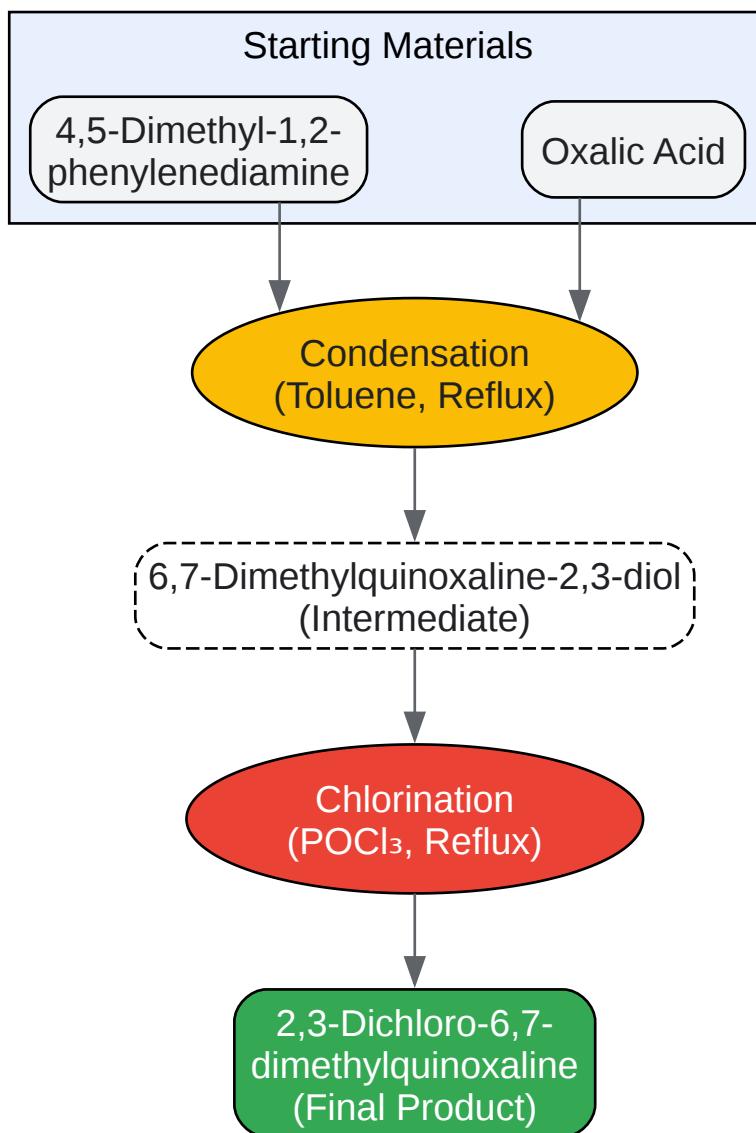
The primary synthetic route starts with the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid. This reaction forms the foundational quinoxaline ring system, resulting in the intermediate 6,7-dimethylquinoxaline-2,3-diol. This intermediate is typically not isolated. The subsequent and crucial step involves chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the final product.[\[5\]](#)

Experimental Protocol

This protocol is based on established methodologies for quinoxaline synthesis.[\[5\]](#)

- Reaction Setup: To a suitable reaction vessel, add 4,5-dimethyl-1,2-phenylenediamine and oxalic acid in a 1:1 to 1:1.2 molar ratio.
- Solvent and Catalyst: Add an aromatic hydrocarbon solvent such as toluene, along with a catalyst like silica gel.
- Condensation: Heat the mixture to reflux (approximately 110 °C) to drive the condensation reaction and the formation of the quinoxaline-2,3-diol intermediate.
- Chlorination: After the initial condensation is complete, introduce a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a molar ratio of approximately 5-10:1 relative to the starting diamine.
- Reaction Completion: Maintain the reaction at reflux until the conversion to **2,3-Dichloro-6,7-dimethylquinoxaline** is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is carefully quenched. The product is then extracted, and the organic layer is washed and dried.
- Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final white to beige solid product.[\[5\]](#)

Synthesis Workflow Diagram

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Caption: One-pot synthesis of **2,3-Dichloro-6,7-dimethylquinoxaline**.

Reactivity and Applications

The chemical utility of **2,3-Dichloro-6,7-dimethylquinoxaline** stems from the high reactivity of its two chlorine atoms at the C2 and C3 positions. These positions are electron-deficient, making them highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) reactions. This reactivity allows for the facile introduction of a wide variety of nucleophiles (containing N, O, S, or C), making it a cornerstone intermediate for creating diverse molecular libraries.^[6]

Key Application Areas:

- Pharmaceutical Development: This compound is a pivotal intermediate in the synthesis of novel therapeutics. Its derivatives have been investigated as anti-cancer agents, reportedly inhibiting specific enzymes involved in tumor growth.[1][7] Furthermore, quinoxaline analogs are being explored for treating neurodegenerative diseases like Alzheimer's by targeting kinases such as GSK3 β .[8]
- Agrochemicals: It serves as a scaffold in the formulation of modern agrochemicals, including effective pesticides and herbicides for crop protection.[1][7]
- Materials Science: The compound is used to create advanced materials, such as specialized polymers and coatings that offer enhanced chemical resistance and durability.[7] It also acts as a building block for synthesizing dyes and pigments.[1]
- Biochemical Research: Researchers employ this molecule in studies of enzyme activity and metabolic pathways, providing valuable insights into biological processes and identifying potential therapeutic targets.[7]

Illustrative Reactivity Diagram

Caption: Nucleophilic substitution pathways for functionalization.

Spectral Data Interpretation

While a dedicated full spectrum for **2,3-Dichloro-6,7-dimethylquinoxaline** is not publicly available, its characteristics can be inferred from data on closely related analogs.[9][10]

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the benzene ring at positions 5 and 8. Another singlet would appear in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six equivalent protons of the two methyl groups at positions 6 and 7.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the ten carbon atoms. Key signals would include those for the two chlorine-bearing carbons (C2 and C3) in the pyrazine ring, the four carbons of the benzene ring (two of which are substituted with methyl

groups), the two quaternary carbons joining the rings, and finally, a signal for the two equivalent methyl group carbons.

Conclusion

2,3-Dichloro-6,7-dimethylquinoxaline is a high-value chemical intermediate whose significance is rooted in its straightforward synthesis and the versatile reactivity of its C2 and C3 positions. Its ability to undergo nucleophilic aromatic substitution with a wide array of functional groups has established it as a powerful scaffold for drug discovery, agrochemical development, and materials science innovation. The continued exploration of this compound's reactivity promises to unlock new molecular entities with significant scientific and commercial potential.

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